molecular formula C7H4BrIO2 B1313748 3-Bromo-2-iodobenzoic acid CAS No. 503821-94-1

3-Bromo-2-iodobenzoic acid

Cat. No. B1313748
M. Wt: 326.91 g/mol
InChI Key: RBFCXOXAEIWXRW-UHFFFAOYSA-N
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Description

3-Bromo-2-iodobenzoic acid is a chemical compound with the CAS Number: 503821-94-1 . It has a molecular weight of 326.92 .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-2-iodobenzoic acid is 3-bromo-2-iodobenzoic acid . The InChI code for this compound is 1S/C7H4BrIO2/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3H, (H,10,11) .

Scientific Research Applications

1. Synthesis of Cyclic Hypervalent Iodine(III) Oxidants

  • Application Summary: 2-Iodosobenzoic acid (IBA), a compound similar to 3-Bromo-2-iodobenzoic acid, is used in the preparation of nonexplosive cyclic hypervalent iodine(III) oxidants. These oxidants serve as efficient organocatalysts and reagents for various reactions .
  • Methods of Application: The preparation involves the use of Oxone® in aqueous solution under mild conditions at room temperature. The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine(III) derivatives .
  • Results/Outcomes: The procedures are highly reliable to selectively afford cyclic hypervalent iodine compounds in excellent yields without contamination by hazardous pentavalent iodine(III) compound .

2. Synthesis of Thromboxane Receptor Antagonist

  • Application Summary: 3-Bromo-5-iodobenzoic acid is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
  • Methods of Application: The synthesis involves a regioselective Heck cross-coupling reaction .
  • Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .

3. Synthesis of Oligo (m -phenylene ethynylenes)

  • Application Summary: 2-Iodobenzoic acid, a compound similar to 3-Bromo-2-iodobenzoic acid, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), which are a class of conjugated polymers .
  • Methods of Application: The synthesis typically involves a palladium-catalyzed Sonogashira coupling reaction .
  • Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .

4. Synthesis of Detoxifiers of Organophosphorus Nerve Agents

  • Application Summary: 2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents .
  • Methods of Application: The synthesis involves a series of organic reactions, including nucleophilic substitution .
  • Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .

5. Preparation of Hypervalent Iodine Reagents

  • Application Summary: 2-Iodosobenzoic acid (IBA), a compound similar to 3-Bromo-2-iodobenzoic acid, can be used in the preparation of hypervalent iodine reagents. These reagents are employed for electrophilic trifluoromethylation reactions .
  • Methods of Application: The preparation involves the use of trichloroisocyanuric acid as an oxidant .
  • Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .

6. Synthesis of (±)-Lycoricidine

  • Application Summary: 2-Iodobenzoic acid is used in the synthesis of (±)-lycoricidine .
  • Methods of Application: The synthesis involves a series of organic reactions .
  • Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .

Safety And Hazards

The safety information for 3-Bromo-2-iodobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

3-Bromo-5-iodobenzoic acid may be used in the preparation of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction . This suggests potential applications in the synthesis of pharmaceutical compounds.

properties

IUPAC Name

3-bromo-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCXOXAEIWXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459621
Record name 3-BROMO-2-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodobenzoic acid

CAS RN

503821-94-1
Record name 3-BROMO-2-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
… -3-bromobenzoic acid (2.16 g) gave 3-bromo-2-iodobenzoic acid (S1i, 1.25 g, 3.83 mmol, 38%… Following GP2, the reaction of 3-bromo-2-iodobenzoic acid (S1i, 817 mg, 2.50 mmol) with …
Number of citations: 21 pubs.acs.org
GJ Atwell, GW Rewcastle, BC Baguley… - Journal of medicinal …, 1990 - ACS Publications
… Similar reactionsusing 3-bromo-2-iodobenzoic acid [20b; prepared by Sandmeyer from 3-bromoanthranilic acid, mp (EtOAc /petroleum ether,bp 40-60 C) 125-128 C (lit.18 mp 148.5-…
Number of citations: 46 pubs.acs.org

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